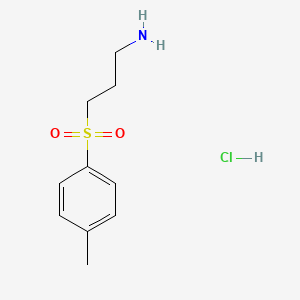
3,5-Difluoro-4-nitrophenylacetonitrile
Vue d'ensemble
Description
3,5-Difluoro-4-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H4F2N2O2 and a molecular weight of 198.13 . It is also known as Benzeneacetonitrile, 3,5-difluoro-4-nitro .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-4-nitrophenylacetonitrile consists of a benzene ring with two fluorine atoms and a nitro group attached, along with an acetonitrile group . The InChI code for this compound is 1S/C8H4F2N2O2 .Applications De Recherche Scientifique
Fluorination and Nitration Reactions
One notable application of 3,5-difluoro-4-nitrophenylacetonitrile involves fluorination and nitration reactions in organic synthesis. This compound serves as a precursor or intermediate in the synthesis of various fluorinated and nitrated organic compounds. For instance, it can undergo reactions that introduce fluorine atoms into organic molecules, enhancing their reactivity and physical properties. This is exemplified in studies where fluorination of substrates like isoxazoles and pyrazoles has been achieved using N-F reagents, leading to the creation of fluorinated heterocycles with potential applications in material science and pharmaceutical chemistry (Stephens & Blake, 2004); (Breen et al., 2014).
Synthesis of Fluorescent Probes
Another significant application is the synthesis of fluorescent probes. Derivatives of 3,5-difluoro-4-nitrophenylacetonitrile can be utilized to create BODIPY-based probes for the detection of metal ions. These probes offer high sensitivity and specificity for metal ions, useful in environmental monitoring and biological research. The fluorescent properties of these probes can be adjusted by modifying the 3,5-difluoro-4-nitrophenylacetonitrile backbone, allowing for the tailored detection of specific ions (Qin et al., 2016).
Catalysis and Enzymatic Reactions
Furthermore, 3,5-difluoro-4-nitrophenylacetonitrile derivatives are explored in catalysis and enzymatic reactions. They serve as substrates in organocatalytic reactions, demonstrating the compound's versatility in facilitating chemical transformations. These reactions often lead to the formation of valuable chemical products with high selectivity and efficiency, highlighting the compound's utility in organic synthesis and medicinal chemistry (Cid et al., 2010).
Molecular Electronics and Material Science
In the field of molecular electronics and material science, derivatives of 3,5-difluoro-4-nitrophenylacetonitrile are investigated for their electrical and optical properties. These compounds contribute to the development of new materials for electronic applications, including organic semiconductors and photovoltaic cells. Their unique electronic structure and ability to undergo specific chemical modifications make them suitable candidates for use in advanced electronic devices (Adenier et al., 2005).
Propriétés
IUPAC Name |
2-(3,5-difluoro-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12(13)14/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHMSUSDGPCQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-nitrophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B1412876.png)





![Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1412888.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1412889.png)


